![molecular formula C15H22N2O5S B1591680 2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid CAS No. 1245644-35-2](/img/structure/B1591680.png)
2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid
Overview
Description
“2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid” is a chemical compound with the CAS Number: 1998216-49-1 . It is a white to yellow powder or crystals .
Physical And Chemical Properties Analysis
“2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid” is a white to yellow powder or crystals . It is stored at room temperature .Scientific Research Applications
Medicinal Chemistry Applications
In the realm of medicinal chemistry, sulfonylbenzoic acid derivatives are often explored for their biological activities. For instance, N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists have been studied for their potential as selective PPARgamma agonists, with modifications to their phenyl alkyl ether moiety to improve aqueous solubility and biological activity (Collins et al., 1998). Similarly, research into N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides has yielded potent and selective 5-HT(1B/1D) antagonists, demonstrating the chemical versatility and therapeutic potential of sulfonyl-containing compounds (Liao et al., 2000).
Drug Metabolism Studies
The study of drug metabolism often involves the synthesis and characterization of metabolites to understand drug behavior in biological systems. For example, the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis highlights the application of biocatalysis in generating metabolites for structural characterization and further study (Zmijewski et al., 2006).
Organic Synthesis and Catalysis
Sulfonylbenzoic acid derivatives are also valuable in organic synthesis and catalysis research. The synthesis of heterocyclic compounds, such as 2-hydroxypyrazolo[1,5-a]pyridine, showcases the role of sulfonyl-containing molecules in constructing complex heterocyclic architectures (Ochi et al., 1976). Moreover, the development of novel catalysts, like sulfonated graphene oxide, for the conversion of biomass-derived compounds into biofuels illustrates the intersection of sulfonyl chemistry with green chemistry and energy research (Antunes et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-16-7-9-17(10-8-16)23(20,21)12-5-6-14(22-4-2)13(11-12)15(18)19/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQCATIDIDTXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591626 | |
Record name | 2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid | |
CAS RN |
1245644-35-2 | |
Record name | 2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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